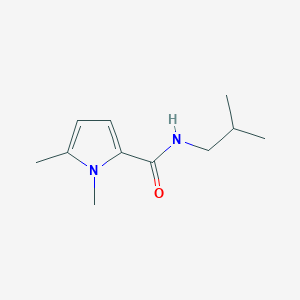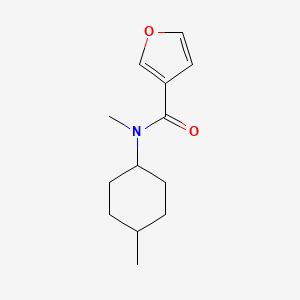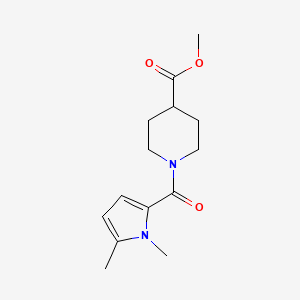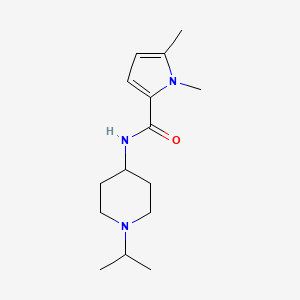
2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide, also known as CX-4945, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer therapy. CX-4945 has been found to inhibit the activity of protein kinase CK2, a protein that is overexpressed in many types of cancer cells.
Wirkmechanismus
2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide inhibits the activity of CK2 by binding to its ATP-binding site, preventing the phosphorylation of its substrates. CK2 is involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. Inhibition of CK2 activity by this compound leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies. Inhibition of CK2 activity by this compound leads to cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to have anti-inflammatory and antiangiogenic effects, making it a potential candidate for the treatment of inflammatory and angiogenic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in high purity. It has high specificity for CK2, making it a useful tool for studying the role of CK2 in various cellular processes. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has poor bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide. One direction is to further investigate the mechanisms of CK2 inhibition by this compound and its effects on various cellular processes. Another direction is to explore the potential applications of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is a need for the development of more potent and selective CK2 inhibitors with improved pharmacokinetic properties for clinical use. Overall, this compound has shown promising results in preclinical studies and has the potential to be a valuable tool for cancer therapy.
Synthesemethoden
2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide is synthesized through a multistep process that involves the reaction of 2-aminobenzimidazole with cyclohexyl isocyanate to form 2-cyclohexylbenzimidazole-5-carboxamide. This compound is then reacted with ethyl 2-bromoacetate to form this compound. The final product is purified through column chromatography to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide has been extensively studied for its potential applications in cancer therapy. CK2 is a protein that is overexpressed in many types of cancer cells, and its activity is essential for cancer cell survival and proliferation. This compound has been found to inhibit the activity of CK2, leading to cell cycle arrest and apoptosis in cancer cells. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, prostate cancer, and pancreatic cancer.
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14(8-10-4-2-1-3-5-10)16-11-6-7-12-13(9-11)18-15(20)17-12/h6-7,9-10H,1-5,8H2,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSESAQSNNDACAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC3=C(C=C2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)


![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)


![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)


![[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)
![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)

